REACTION_CXSMILES
|
[C:1]([CH:4]1[C:9](=[O:10])[CH2:8][CH:7]([C:11]2[O:12][CH:13]=[CH:14][CH:15]=2)[CH2:6][C:5]1=O)(=O)[CH3:2].[NH2:17][C:18]1[N:27]=C(C)C2C(=O)CC(C3C=CC(F)=CC=3)CC=2[N:19]=1>>[NH2:27][C:18]1[N:19]=[C:1]([CH3:2])[C:4]2[C:9](=[O:10])[CH2:8][CH:7]([C:11]3[O:12][CH:13]=[CH:14][CH:15]=3)[CH2:6][C:5]=2[N:17]=1
|
Name
|
|
Quantity
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321 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1C(CC(CC1=O)C=1OC=CC1)=O
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Name
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2-amino-7-(4-fluoro-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
NC1=NC=2CC(CC(C2C(=N1)C)=O)C1=CC=C(C=C1)F
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
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NC1=NC=2CC(CC(C2C(=N1)C)=O)C=1OC=CC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |